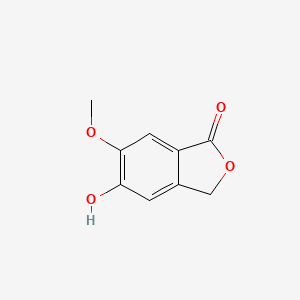

5-Hydroxy-6-methoxyphthalide

説明

5-Hydroxy-6-methoxyphthalide is a substituted phthalide derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.160 g/mol. Phthalides are bicyclic aromatic compounds consisting of a benzene ring fused to a γ-lactone. In this compound, hydroxyl (-OH) and methoxy (-OCH₃) groups are positioned at the 5- and 6-positions of the aromatic ring, respectively .

特性

分子式 |

C9H8O4 |

|---|---|

分子量 |

180.16 g/mol |

IUPAC名 |

5-hydroxy-6-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O4/c1-12-8-3-6-5(2-7(8)10)4-13-9(6)11/h2-3,10H,4H2,1H3 |

InChIキー |

SBRSQZDGPDFDNI-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2COC(=O)C2=C1)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Isomeric and Functional Group Variations

6-Hydroxy-5-methoxyphthalide

- Molecular Formula : C₉H₈O₄ (identical to 5-Hydroxy-6-methoxyphthalide)

- Molecular Weight : 180.160 g/mol

- Key Difference : The positions of the hydroxyl and methoxy groups are reversed (6-OH and 5-OCH₃).

- Implications : This positional isomerism may alter physicochemical properties such as solubility, melting point, and reactivity. For example, the electron-donating methoxy group at position 5 versus 6 could influence aromatic ring electron density and hydrogen-bonding capacity .

Metameconine

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.187 g/mol

- Key Difference : Contains an additional methyl group (CH₃) compared to this compound.

- Physical Property: Crystallizes from butanol with a melting point of 156.5–157°C .

Larger Aromatic and Polycyclic Derivatives

4',5-Dihydroxyisoftavone

- Molecular Formula : C₁₅H₁₀O₄

- Molecular Weight : 254.242 g/mol

- Key Difference: A flavonoid with a fused three-ring system (isoflavone backbone) and hydroxyl groups at positions 4' and 5.

- Source : Isolated from Glycyrrhiza pallida roots .

- Implications : The extended conjugated system enhances UV absorption and may confer antioxidant or estrogenic activity, unlike simpler phthalides.

Dihydroxy Kaurene Derivatives (e.g., 6,11-Dihydroxy-16-kaurene-3,15-dione)

- Molecular Formula : C₂₀H₂₅O₄

- Molecular Weight : 332.439 g/mol

- Key Difference: A diterpenoid with a complex tetracyclic structure and multiple oxygenated functional groups.

- Source : Extracted from Rabdosia in.flexa .

- Implications: The larger size and rigid terpenoid framework reduce solubility in polar solvents compared to smaller phthalides.

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Source | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₉H₈O₄ | 180.160 | 5-OH, 6-OCH₃ | Not specified | Not reported |

| 6-Hydroxy-5-methoxyphthalide | C₉H₈O₄ | 180.160 | 6-OH, 5-OCH₃ | Not specified | Not reported |

| Metameconine | C₁₀H₁₀O₄ | 194.187 | Undefined | Crystallized from butanol | 156.5–157 |

| 4',5-Dihydroxyisoftavone | C₁₅H₁₀O₄ | 254.242 | 4',5-diOH | Glycyrrhiza pallida | Not reported |

| 6,11-Dihydroxy-16-kaurene-3,15-dione | C₂₀H₂₅O₄ | 332.439 | Multiple oxygenations | Rabdosia in.flexa | Not reported |

Structural and Functional Implications

- Substituent Position : The hydroxyl and methoxy group positions in phthalides influence hydrogen bonding, solubility, and interactions with biological targets. For example, a 5-OH group may enhance acidity compared to a 6-OH due to resonance stabilization differences .

- Molecular Size: Smaller phthalides (e.g., C₉H₈O₄ derivatives) are more likely to penetrate cell membranes than larger diterpenoids (e.g., kaurenes) .

- Natural Sources: Phthalides and simpler aromatics are often found in fungi or herbaceous plants, whereas diterpenoids and flavonoids are typical in woody plants or medicinal herbs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。